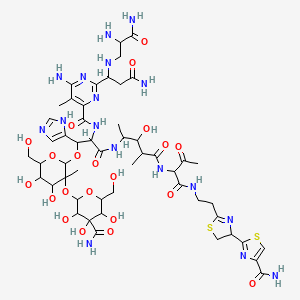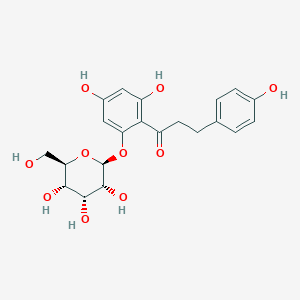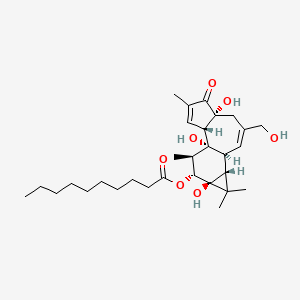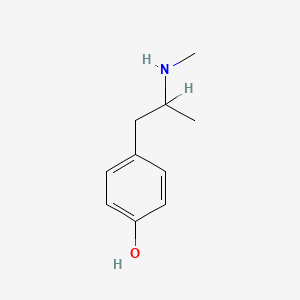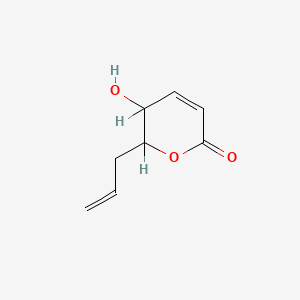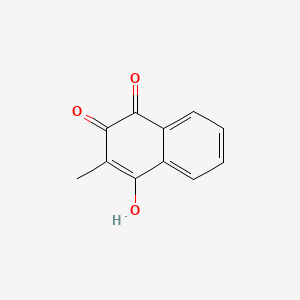
Phthiocol
Vue d'ensemble
Description
2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as 1,4-Naphthalenedione, is a compound with the formula C11H8O3 . It is a derivative of 1,4-Naphthoquinone, which is used to dye hair and color textiles . It has antibacterial, antifungal, anti-inflammatory, antiviral, and antineoplastic properties .
Synthesis Analysis
The synthesis of 2-hydroxy-1,4-naphthoquinone (lawsone) and 2,5-dihydroxy-1,4-naphthoquinone (5-hydroxylawsone) are synthesized from 1-naphthol and 1,5-dihydorxynaphalene with urea-hydrogen peroxide as the catalyst in basic medium and oxygen as the oxidizing agent .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-methyl-1,4-naphthoquinone is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of 2-methyl-1,4-naphthoquinone with ethyl diazoacetate gave a fused pyrazoline derivative . Also, lawsone reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain that lasts until the skin or hair is shed .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.1794 . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Applications De Recherche Scientifique
Activité anticancéreuse
Le phthiocol a été trouvé pour posséder des propriétés anticancéreuses . Il fournit des sites de coordination monodentate, bidentate ou tridentate aux ions métalliques, formant une série de complexes de métaux de transition . Ces complexes ont été évalués pour leur activité anticancéreuse contre les lignées cellulaires cancéreuses MCF-7 (sein) et A549 (poumon) . Les complexes métalliques de this compound synthétisés à 0 °C ont montré une activité cytotoxique substantielle contre ces lignées cellulaires .
Propriétés antihémorragiques
En plus de ses propriétés anticancéreuses, le this compound possède également des propriétés antihémorragiques . Cela en fait un candidat potentiel pour le traitement des affections associées à des saignements excessifs.
Inhibiteur de la détection de quorum
Le this compound a été trouvé pour inhiber le système de détection de quorum (QS) pqs de Pseudomonas aeruginosa . Cette inhibition réduit à la fois la formation de biofilm et la production de pyocyanine, un facteur de virulence . Cela suggère que le this compound pourrait être un inhibiteur de QS prometteur pour le traitement alternatif des infections à P. aeruginosa .
Modulation immunitaire
La protéine du récepteur des hydrocarbures aromatiques (AhR) détecte les métabolites sécrétés par les microbes pour déclencher le système immunitaire inné de l'hôte . Le this compound, étant un ligand de l'AhR, peut potentiellement moduler les réponses immunitaires .
Synthèse d'organométalliques
Des organométalliques à base de this compound avec des motifs de coordination tridentate ont été synthétisés . Ces complexes ont montré une stabilité accrue en solution aqueuse par rapport au composé parental KP2048 .
Activité antimicrobienne
Les 1,4-naphtoquinones, une classe de composés à laquelle appartient le this compound, ont été trouvées pour posséder des propriétés antimicrobiennes . Elles auraient été efficaces contre les bactéries multirésistantes aux médicaments .
Composé prothrombogène
La 2-méthyl-1,4-naphtoquinone, un analogue synthétique du this compound, est un composé prothrombogène . Elle peut être utilisée comme quinone modèle dans les investigations en culture cellulaire .
Agent induisant les lésions oxydatives
La 2-méthyl-1,4-naphtoquinone peut également être utilisée comme agent induisant les lésions oxydatives . Cela la rend utile dans les études portant sur le stress oxydatif et les réponses cellulaires associées .
Mécanisme D'action
Target of Action
Phthiocol, also known as 2-Hydroxy-3-methyl-1,4-naphthoquinone, is a naphthoquinone derivative that has been shown to interact with several targets. One of the primary targets of this compound is the aryl hydrocarbon receptor (AhR) protein . AhR is a highly conserved ligand-dependent transcription factor that plays a key role in immune control .
Mode of Action
This compound interacts with its targets, such as the AhR protein, leading to various changes. The mechanism of action of naphthoquinones like this compound could be due to their properties as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals . This interaction can lead to the generation of reactive oxygen species (ROS), which can cause oxidation of proteins, lipids, DNA, or activate signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. Its interaction with the AhR protein can lead to changes in the transcription of various genes, affecting cellular processes . Furthermore, the generation of ROS due to this compound’s interaction with its targets can affect various biochemical pathways, leading to oxidative stress and potential damage to cellular components .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The interaction of this compound with its targets and the subsequent generation of ROS can lead to various molecular and cellular effects. These include potential damage to proteins, lipids, and DNA, as well as the activation of various signaling pathways . These effects can potentially lead to cell death, which may explain the observed anticancer properties of this compound .
Safety and Hazards
Orientations Futures
Recent developments from large-scale biology and genetic studies corroborate the existence of multiple pathways to synthesize plant 1,4-naphthoquinones and indicate that extraordinary events of metabolic innovation and links to respiratory and photosynthetic quinone metabolism probably contributed to their independent evolution . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
Propriétés
IUPAC Name |
4-hydroxy-3-methylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6-9(12)7-4-2-3-5-8(7)11(14)10(6)13/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCGTNXEKDVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876664 | |
| Record name | Phthiocol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
483-55-6 | |
| Record name | Phthiocol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthiocol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthiocol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-methyl-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHIOCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R72C50E69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



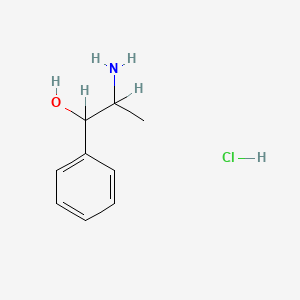
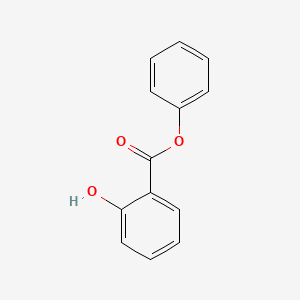

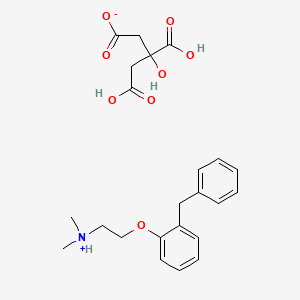
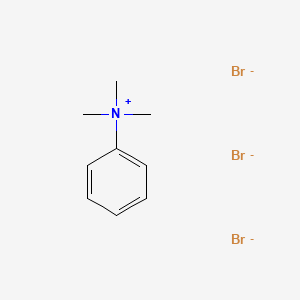


![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)
